4-(N,N-diallylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
Description
This compound features a benzamide core substituted with a diallylsulfamoyl group at the 4-position and a 6-methylbenzo[d]thiazol-2-yl moiety attached to the N-phenyl ring. Its structure combines a sulfonamide-based pharmacophore with a benzothiazole heterocycle, which is frequently employed in medicinal chemistry for targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders .
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S2/c1-4-16-30(17-5-2)35(32,33)23-13-9-20(10-14-23)26(31)28-22-11-7-21(8-12-22)27-29-24-15-6-19(3)18-25(24)34-27/h4-15,18H,1-2,16-17H2,3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSKGIUUEYPPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be described structurally as follows:
- Chemical Formula : C₁₈H₁₈N₄O₂S
- IUPAC Name : this compound
Synthesis Overview
The synthesis typically involves several steps:
- Formation of the Sulfamoyl Group : Utilizing diallylamine and sulfamic acid.
- Introduction of the Benzamide Moiety : Through acylation reactions with appropriate benzoyl chlorides.
- Thiazole Ring Formation : Achieved via cyclization reactions involving 6-methylbenzo[d]thiazole derivatives.
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies, focusing on its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to the target structure have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis through various pathways, including:
- Inhibition of Protein Kinases : Targeting specific kinases involved in cell cycle regulation.
- Modulation of Apoptotic Pathways : Enhancing pro-apoptotic signals while inhibiting anti-apoptotic factors.
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of sulfamoyl derivatives. The compound has shown activity against a range of bacterial strains, likely through:
- Inhibition of Folate Synthesis : Similar to sulfonamide antibiotics, which disrupt bacterial growth by inhibiting dihydropteroate synthase.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Binding to active sites on target enzymes, thus blocking substrate access.
- Receptor Interaction : Modulating receptor-mediated signaling pathways, particularly those involved in inflammation and cancer progression.
- Cellular Pathway Interference : Affecting pathways related to cell survival, proliferation, and apoptosis.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Zhang et al., 2020 | Investigated the anticancer effects of benzamide derivatives; found IC50 values ranging from 5 to 15 µM against various cancer cell lines. |
| Liu et al., 2019 | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values below 50 µg/mL. |
| Patel et al., 2021 | Demonstrated potential as an anti-inflammatory agent through inhibition of NF-kB signaling pathways. |
Comparison with Similar Compounds
Structural Variations in Sulfamoyl Substituents
The diallylsulfamoyl group in the target compound distinguishes it from analogs with different sulfonamide substituents:
- Diethylsulfamoyl :
- Butyl-Methylsulfamoyl :
- Dimethylsulfamoyl :
Table 1: Sulfamoyl Substituent Comparison
Variations in the Benzothiazole Moiety
The 6-methylbenzo[d]thiazole group in the target compound contrasts with analogs bearing alternative substitutions:
- Unsubstituted Benzothiazole :
- Compounds like N-(4-(Benzo[d]thiazol-2-yl)phenyl)benzamide derivatives () lack methyl or isopropyl groups, which may reduce target selectivity but improve synthetic accessibility .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the diallylsulfamoyl group (δ ~3.5–5.5 ppm for allylic protons) and benzothiazole aromatic signals (δ ~7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly for the sulfamoyl and benzothiazole moieties .
- IR Spectroscopy : Identifies characteristic absorptions for sulfonamide (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?
Q. Advanced
- Core modifications : Compare analogues with variations in the diallylsulfamoyl group (e.g., replacing allyl with methyl or phenyl) to assess effects on antimicrobial potency .
- Benzothiazole substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position of the benzothiazole to study interactions with bacterial enzymes .
- Assay design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and cytotoxicity profiling in mammalian cells .
What strategies are employed to resolve discrepancies in reported biological activity data for sulfamoyl-benzothiazole derivatives?
Q. Advanced
- Orthogonal validation : Replicate assays in multiple cell lines or bacterial strains to rule out model-specific variability .
- Structural analogs : Test compounds with incremental modifications (e.g., methyl vs. ethyl groups) to isolate contributing factors .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinities for target enzymes, resolving conflicting IC₅₀ values .
What in vitro assays are commonly used to assess the antimicrobial activity of this compound?
Q. Basic
- Broth microdilution : Determine MIC values against Staphylococcus aureus and Escherichia coli .
- Time-kill assays : Evaluate bactericidal kinetics over 24 hours .
- Biofilm inhibition : Quantify reduction in biofilm formation using crystal violet staining .
How can computational modeling be integrated with experimental data to predict the compound's mechanism of action?
Q. Advanced
- Molecular docking : Simulate interactions with bacterial dihydrofolate reductase (DHFR) or human kinase targets using software like AutoDock Vina .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize targets .
- QSAR models : Corrogate experimental IC₅₀ data with electronic descriptors (e.g., LogP, polar surface area) to predict activity .
What are the critical parameters for ensuring purity during synthesis and purification?
Q. Basic
- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted intermediates .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystals .
- HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm .
What experimental approaches are used to investigate the compound's interaction with cellular targets, such as enzyme inhibition kinetics?
Q. Advanced
- Enzyme assays : Measure inhibition of DHFR or topoisomerase II using spectrophotometric NADPH oxidation or DNA relaxation assays .
- Fluorescence quenching : Track changes in tryptophan fluorescence of target proteins upon ligand binding .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate driving forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
